![molecular formula C18H16F4N4O B15113330 2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15113330.png)
2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of fluorinated pyridine and pyrrolopyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves multiple steps, typically starting with the preparation of the fluorinated pyridine and pyrrolopyrrole intermediates. The pyrrolopyrrole intermediate can be synthesized through multicomponent reactions involving ethylenediamine, dialkylacetylene dicarboxylates, and β-nitrostyrene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorinated pyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolopyrrole structure may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the pyrrolopyrrole structure.
5-Trifluoromethylpyridine: Another fluorinated pyridine with a trifluoromethyl group, but without the additional complexity of the pyrrolopyrrole moiety.
Pyrrolopyrazine derivatives: Compounds with similar pyrrole structures but different substituents and reactivity profiles.
Uniqueness
2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of fluorinated pyridine and pyrrolopyrrole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16F4N4O |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C18H16F4N4O/c19-15-3-11(4-23-6-15)17(27)26-9-12-7-25(8-13(12)10-26)16-2-1-14(5-24-16)18(20,21)22/h1-6,12-13H,7-10H2 |
InChI Key |
IQQHMXCIHWNAOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=CC(=CN=C4)F |
Origin of Product |
United States |
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